molecular formula C22H25N5O4 B2792787 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 1797287-71-8

2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2792787
CAS No.: 1797287-71-8
M. Wt: 423.473
InChI Key: BNDNEFSNJOSYPH-UHFFFAOYSA-N
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Description

2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the cyclopropyl and pyridinyl groups via substitution reactions.
  • Coupling of the triazole intermediate with the dimethoxyphenethyl acetamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the cyclopropyl group may yield a cyclopropanone derivative, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide would need to be determined through experimental studies.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Triazole derivatives are known for their ability to interact with various biological targets, making them promising candidates for drug development.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and other specialty chemicals. Their diverse reactivity and functional group compatibility make them versatile tools in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 1,2,4-Triazole
  • 3-(4-Chlorophenyl)-5-methyl-1,2,4-triazole
  • 4-(4-Methoxyphenyl)-5-oxo-1,2,4-triazolidine

Uniqueness

The uniqueness of 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide lies in its specific combination of functional groups and structural features. The presence of the cyclopropyl, pyridinyl, and dimethoxyphenethyl groups may confer unique biological and chemical properties, distinguishing it from other triazole derivatives.

Properties

IUPAC Name

2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-30-18-8-5-15(12-19(18)31-2)9-11-24-20(28)14-26-22(29)27(17-6-7-17)21(25-26)16-4-3-10-23-13-16/h3-5,8,10,12-13,17H,6-7,9,11,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDNEFSNJOSYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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